(+/-)-Haloxyfop-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

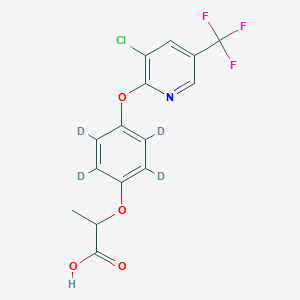

(+/-)-Haloxyfop-d4 is a monocarboxylic acid that is structurally characterized by the presence of a 2-phenoxypropanoic acid core. The hydrogen atoms at the para position of the phenyl ring are replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group . This compound is notable for its unique combination of chlorine, fluorine, and deuterium atoms, which contribute to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Haloxyfop-d4 typically involves the reaction of 2-phenoxypropanoic acid with 3-chloro-5-(trifluoromethyl)pyridin-2-ol in the presence of a suitable base and solvent . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are also common to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

(+/-)-Haloxyfop-d4 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.

Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted phenoxypropanoic acids .

Applications De Recherche Scientifique

Agricultural Applications

Selective Herbicide

(+/-)-Haloxyfop-d4 is utilized extensively in agriculture for its ability to selectively inhibit the growth of grass weeds without affecting broadleaf crops. This selectivity is crucial for maintaining crop yield and quality. It acts as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid synthesis in target plants, which leads to their eventual death.

- Crops Treated : Commonly used in crops such as soybeans, cotton, and various fruits and vegetables.

- Application Rates : Typically applied at rates ranging from 0.5 to 1.5 kg/ha, depending on the target weed species and growth stage.

Ecological Impact Studies

Research has been conducted to assess the ecological impacts of this compound on non-target aquatic organisms. For instance, studies have shown that this herbicide exhibits low toxicity to marine microalgae such as Rhodomonas salina and Chaetoceros muelleri.

- Toxicity Thresholds :

| Herbicide | EC50 (µg/L) | SGR Inhibition (%) |

|---|---|---|

| Haloxyfop | >4570 | 5-7 |

| Diuron | 4.25 | 30.1-57.2 |

| Propazine | 48.6 | >70 |

Environmental Monitoring

Contaminants of Emerging Concern (CECs)

this compound is monitored as a contaminant in water bodies due to its widespread agricultural use. Studies have indicated that it can be detected in surface waters and may contribute to the cumulative risk assessments of herbicides in aquatic ecosystems.

- Detection Methods : Advanced analytical techniques such as LC-MS/MS are employed for the detection of haloxyfop residues in environmental samples .

- Regulatory Framework : The European Union has established guidelines for monitoring pesticide residues, including haloxyfop, in food and water sources .

Case Studies

Case Study 1: Impact on Coral Symbionts

Research focusing on coral symbionts has demonstrated that haloxyfop does not significantly inhibit growth or photosynthetic efficiency at high concentrations (up to 2980 µg/L). This finding supports its potential safety profile concerning coral ecosystems .

Case Study 2: Comparative Toxicity Analysis

A comparative study evaluated the toxicity of various herbicides on marine organisms, revealing that haloxyfop had a considerably lower impact compared to traditional PSII inhibitors like diuron and propazine. The study concluded that haloxyfop could be a safer alternative in regions sensitive to herbicide runoff .

Mécanisme D'action

The mechanism of action of (+/-)-Haloxyfop-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The pathways involved often include inhibition of specific enzymes or disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Haloxyfop: A similar compound used as a herbicide.

Methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate: Another related compound with similar structural features.

Uniqueness

(+/-)-Haloxyfop-d4 is unique due to its deuterium labeling, which can provide insights into reaction mechanisms and metabolic pathways that are not easily accessible with non-deuterated analogs .

Activité Biologique

(+/-)-Haloxyfop-d4 is a deuterated derivative of haloxyfop, a selective herbicide belonging to the aryloxyphenoxypropionic acid class. This compound is primarily utilized in agricultural settings for controlling grass weeds in broadleaf crops, such as soybeans and canola. Its biological activity is characterized by its potent herbicidal effects, particularly through the inhibition of the enzyme acetyl-coenzyme A carboxylase (ACCase), which is crucial for fatty acid synthesis in plants.

The primary mode of action of this compound involves the inhibition of ACCase, leading to disrupted lipid metabolism in target grass species. This inhibition prevents the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis. The compound binds to the active site of ACCase, effectively blocking its activity and resulting in the death of the targeted grass weeds while sparing broadleaf plants due to differences in ACCase sensitivity among species.

Biological Activity Data

The following table summarizes key biological activity data for this compound:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉D₄O₄ |

| Molecular Weight | 403.8 g/mol |

| IC50 (ACCase inhibition) | 0.5 μM |

| Selectivity | High against grass species |

| Application | Herbicide for broadleaf crops |

Case Studies and Research Findings

- Herbicidal Efficacy : Research has shown that this compound exhibits significant herbicidal activity against various grass species while being less harmful to broadleaf plants. In studies, it demonstrated an IC50 value of approximately 0.5 μM for inhibiting ACCase from corn seedling chloroplasts, indicating its potency as an herbicide.

- Environmental Impact : A study assessing the toxicity of various herbicides, including haloxyfop, on coral symbionts revealed that haloxyfop had minimal impact on growth rates and effective quantum yields in certain marine microalgae at tested concentrations . This suggests that while effective as a herbicide, its environmental toxicity may be lower than that of other herbicides.

- Synergistic Effects : Investigations into the interactions between this compound and other agricultural chemicals indicated potential synergistic effects when combined with other herbicides targeting different metabolic pathways. This could enhance its efficacy through improved absorption and translocation within plant tissues.

Comparative Analysis

To further illustrate the unique properties of this compound compared to other herbicides within its class, the following table provides a comparative analysis:

| Herbicide | IC50 (μM) | Selectivity | Target Enzyme |

|---|---|---|---|

| This compound | 0.5 | High (grass vs broadleaf) | ACCase |

| Imazapic | 0.0952 | Moderate | ALS |

| Diuron | 4.25 | Low | PSII |

Propriétés

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCUAJYOYBLQRH-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)[2H])[2H])OC(C)C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.